molecular formula C13H26O2 B14491580 Ethyl 2-ethyl-3,3-dimethyl-2-(propan-2-yl)butanoate CAS No. 63791-93-5

Ethyl 2-ethyl-3,3-dimethyl-2-(propan-2-yl)butanoate

Cat. No.: B14491580
CAS No.: 63791-93-5
M. Wt: 214.34 g/mol
InChI Key: KQIGLZWRJKCEOK-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3,3-dimethyl-2-(propan-2-yl)butanoate is an ester compound characterized by its unique structure and properties. Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water. They are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-3,3-dimethyl-2-(propan-2-yl)butanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures efficient production of the ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3,3-dimethyl-2-(propan-2-yl)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Ethyl 2-ethyl-3,3-dimethyl-2-(propan-2-yl)butanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3,3-dimethyl-2-(propan-2-yl)butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-ethyl-3,3-dimethyl-2-(propan-2-yl)butanoate can be compared with other esters such as:

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields.

Properties

CAS No.

63791-93-5

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

ethyl 2-ethyl-3,3-dimethyl-2-propan-2-ylbutanoate

InChI

InChI=1S/C13H26O2/c1-8-13(10(3)4,12(5,6)7)11(14)15-9-2/h10H,8-9H2,1-7H3

InChI Key

KQIGLZWRJKCEOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(=O)OCC)C(C)(C)C

Origin of Product

United States

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